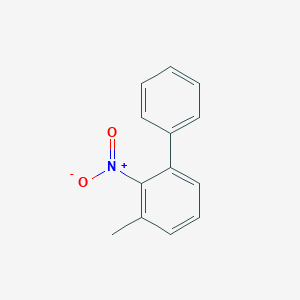
Ketorolac methyl ester
概要
説明
Ketorolac methyl ester is a derivative of ketorolac, a nonsteroidal anti-inflammatory drug (NSAID) known for its potent analgesic and anti-inflammatory properties. This compound is primarily studied for its potential as a prodrug, enhancing the delivery and efficacy of ketorolac through various routes, including transdermal delivery .
作用機序
Target of Action
Ketorolac methyl ester, like its parent compound ketorolac, primarily targets the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation and pain signaling .
Mode of Action
This compound acts by inhibiting the cyclooxygenase enzymes . This inhibition blocks the conversion of arachidonic acid to prostaglandins, thereby reducing the production of these inflammatory mediators . Although ketorolac is non-selective and inhibits both COX-1 and COX-2 enzymes, its clinical efficacy is derived from its COX-2 inhibition .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting the cyclooxygenase enzymes, ketorolac prevents the formation of prostaglandins from arachidonic acid . This results in a decrease in inflammation and pain signaling, providing relief from symptoms.
Result of Action
The inhibition of prostaglandin synthesis by ketorolac results in reduced inflammation and pain . This makes it a useful tool in the management of moderate to severe pain, including postoperative pain, rheumatoid arthritis, osteoarthritis, menstrual disorders, and headaches .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s lipophilicity can affect its transdermal delivery . Optimal lipophilicity can improve the transdermal delivery of ketorolac, potentially enhancing its efficacy . .
生化学分析
Biochemical Properties
Ketorolac Methyl Ester plays a significant role in biochemical reactions. It inhibits prostaglandin synthesis by blocking cyclooxygenase (COX) . This interaction with COX, an enzyme involved in the inflammatory response, contributes to its analgesic and anti-inflammatory effects .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibition of prostaglandin synthesis. By blocking COX, it can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically COX. This binding leads to enzyme inhibition, which in turn results in decreased prostaglandin synthesis .
Temporal Effects in Laboratory Settings
Studies have shown that it and its degradation products have inherent stability .
Metabolic Pathways
This compound is involved in the metabolic pathway of prostaglandin synthesis, where it interacts with the enzyme COX . This interaction leads to a decrease in prostaglandin levels .
Subcellular Localization
Given its mechanism of action, it is likely to be found in areas where COX and prostaglandins are present .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ketorolac methyl ester typically involves the esterification of ketorolac. One common method includes the reaction of ketorolac with methanol in the presence of a catalyst such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-pyrrolidinopyridine . The reaction is carried out under mild conditions, often at room temperature, to yield the methyl ester derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale esterification processes similar to those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity in industrial settings.
化学反応の分析
Types of Reactions: Ketorolac methyl ester can undergo various chemical reactions, including:
Hydrolysis: Conversion back to ketorolac in the presence of water or aqueous solutions.
Oxidation and Reduction: Though less common, these reactions can modify the ester group or the aromatic ring structure.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester group.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Yields ketorolac and methanol.
Oxidation and Reduction: Can produce various oxidized or reduced derivatives, depending on the specific conditions and reagents used.
科学的研究の応用
Ketorolac methyl ester has several scientific research applications:
Chemistry: Studied as a model compound for esterification and hydrolysis reactions.
Biology: Investigated for its potential to enhance the bioavailability of ketorolac in biological systems.
Industry: Used in the development of advanced drug delivery systems and formulations.
類似化合物との比較
Ketorolac Ethyl Ester: Another ester derivative with similar properties but different pharmacokinetics.
Ibuprofen Methyl Ester: A methyl ester derivative of ibuprofen, another NSAID, with comparable applications in enhancing drug delivery.
Uniqueness: Ketorolac methyl ester is unique due to its specific application in enhancing the delivery and efficacy of ketorolac. Its ability to improve transdermal absorption and reduce gastrointestinal side effects makes it a valuable compound in pharmaceutical research and development .
特性
IUPAC Name |
methyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-20-16(19)12-9-10-17-13(12)7-8-14(17)15(18)11-5-3-2-4-6-11/h2-8,12H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GREBGQSAVFHEAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN2C1=CC=C2C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80965-09-9 | |
| Record name | Ketorolac methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080965099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KETOROLAC METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/884M437C95 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details














Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-Amino-1-methylbutyl)[5-(4-fluorophenoxy)-6-methoxy-2-methyl(8-quinolyl)]amine](/img/structure/B3057387.png)


![1,3-Propanediol, 2-amino-2-[2-[4-(8-fluorooctyl)phenyl]ethyl]-](/img/structure/B3057393.png)





![[(3aR,5R,6S,6aR)-6-Hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl acetate](/img/structure/B3057403.png)

